4-(3-Ethyl-1,2,4-oxadiazol-5-YL)benzoic acid
Overview
Description
“4-(3-Ethyl-1,2,4-oxadiazol-5-YL)benzoic acid” is a chemical compound with the molecular formula C11H10N2O3 . It is related to the class of compounds known as oxadiazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold .Molecular Structure Analysis
The molecular structure of “this compound” includes an oxadiazole ring bound to a phenyl group . The molecular weight of this compound is 218.21 .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 218.21 .Scientific Research Applications
Synthesis Methods and Chemical Properties
- A novel method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid has been developed, which demonstrates the potential for efficient preparation of related compounds using 3-(hydroxyimino)isoindolin-1-ones as starting materials (Tkachuk et al., 2020).
- Research on 1,3,4-oxadiazole derivatives, including similar structures to 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid, has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments, indicating potential industrial applications (Ammal et al., 2018).
Medicinal Chemistry and Biological Applications
- In medicinal chemistry, 1,2,4-oxadiazoles, closely related to the specified compound, are significant due to their presence in compounds with antibacterial and antifungal activities, hinting at the potential therapeutic applications of related structures (Mohamed et al., 2010).
Liquid Crystalline Properties
- Compounds containing a 1,2,4-oxadiazole ring, akin to the one , have been investigated for their mesomorphic behaviors, indicating potential applications in the field of liquid crystal technology (Ali & Tomi, 2018).
Photolytic Studies
- Photolysis studies involving 1,3,4-oxadiazoles have contributed to understanding the photochemical reactions of these compounds, which could be relevant for the study of this compound in similar contexts (Tsuge et al., 1977).
Potential for Antimicrobial Activity
- Synthesis and analysis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, a structurally similar compound, showed moderate to significant antimicrobial activity, suggesting possible antimicrobial applications for this compound (Khalid et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-9-12-10(16-13-9)7-3-5-8(6-4-7)11(14)15/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOPVHRULGUSFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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